molecular formula C21H19N3O3S B10875988 Methyl 4-({[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B10875988
M. Wt: 393.5 g/mol
InChI Key: PVTCZMUOBKMAIW-UHFFFAOYSA-N
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Description

METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoate ester linked to a pyrimidinyl-sulfanyl-acetyl moiety, making it a subject of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, followed by the introduction of the sulfanyl group. The final steps involve acylation and esterification to form the benzoate ester.

    Preparation of Pyrimidine Derivative: The synthesis begins with the formation of 4-methyl-6-phenyl-2-pyrimidinylamine through a condensation reaction between appropriate aldehydes and amines.

    Introduction of Sulfanyl Group: The pyrimidine derivative is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group.

    Acylation: The intermediate product undergoes acylation with acetic anhydride or a similar reagent to form the acetylated compound.

    Esterification: Finally, the acetylated compound is esterified with methanol in the presence of an acid catalyst to yield METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the ester group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often require catalysts or specific pH conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a biochemical probe. It can interact with specific enzymes or receptors, aiding in the study of biological processes.

    Medicine: Explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and pyrimidinyl groups play crucial roles in binding to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE: shares similarities with other benzoate esters and pyrimidine derivatives, such as:

Uniqueness

The uniqueness of METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE lies in its specific structural features, which confer distinct reactivity and biological activity. The combination of the pyrimidinyl-sulfanyl-acetyl moiety with the benzoate ester makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

methyl 4-[[2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H19N3O3S/c1-14-12-18(15-6-4-3-5-7-15)24-21(22-14)28-13-19(25)23-17-10-8-16(9-11-17)20(26)27-2/h3-12H,13H2,1-2H3,(H,23,25)

InChI Key

PVTCZMUOBKMAIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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